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Compound of Interest

methyl 2H-pyrazolo[3,4-b]pyridine-
Compound Name:
3-carboxylate

Cat. No.: B1454607

An In-depth Technical Guide to the Chemical Properties of Methyl 2H-pyrazolo[3,4-
b]pyridine-3-carboxylate

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and
materials science.[1] This fused bicyclic system, an isomer of azaindole, is present in a
multitude of biologically active molecules. Its rigid, planar structure and the presence of multiple
nitrogen atoms allow for a variety of intermolecular interactions with biological targets, making it
a cornerstone for the design of kinase inhibitors, anticancer agents, and compounds targeting
neurological disorders.[2][3][4] Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a key
derivative, serving as a versatile intermediate for the synthesis of more complex molecules.
This guide provides a comprehensive overview of its chemical properties, synthesis, and
reactivity, tailored for researchers and professionals in drug development.

Tautomerism: The 1H- vs. 2H- Isomers

A crucial aspect of the pyrazolo[3,4-b]pyridine system is the potential for tautomerism in the
pyrazole ring when the nitrogen is unsubstituted. The two possible forms are the 1H- and 2H-
isomers. Computational studies have demonstrated that the 1H-tautomer is significantly more
stable, by nearly 9 kcal/mol.[5][6] Consequently, the 1H-isomer is the predominant form, and
much of the available literature and experimental data pertains to this tautomer. For the
purpose of this guide, while the topic is methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, we
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will primarily discuss the properties of the more stable and better-characterized 1H-tautomer,
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Physicochemical and Structural Properties

Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a solid at room temperature.[7] Its core
structure is a planar aromatic system, a feature confirmed by X-ray crystallography studies on
related derivatives, which show the pyrazolo[3,4-b]pyridine ring system to be essentially planar.

[8]

Property Value Source
Molecular Formula CsH7N302 [7]
Molecular Weight 177.16 g/mol [7]

CAS Number 916325-83-2 [7]
Appearance Solid [7]
Predicted Boiling Point 369.0 £ 22.0 °C at 760 mmHg [9]
Monoisotopic Mass 177.05383 Da [10]
Predicted XlogP 1.0 [10]

Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-3-
carboxylate

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is versatile, generally proceeding through
the construction of the pyrazole ring onto a pre-existing pyridine or vice-versa. A common and
effective strategy for synthesizing the parent carboxylic acid involves the cyclization of a
substituted pyridine with hydrazine.[9] The resulting carboxylic acid can then be esterified to
yield the desired methyl ester.

Proposed Synthetic Protocol

This protocol is a two-step process starting from 2-chloro-3-acetylpyridine.
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Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid[9]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 2-chloro-3-acetylpyridine.

Reagent Addition: Add hydrazine hydrate to the flask.

Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain for
12-16 hours.

Work-up: After cooling to room temperature, add deionized water and extract the aqueous
phase with dichloromethane.

Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography to yield 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Step 2: Esterification to Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Reaction Setup: Dissolve the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid from Step 1 in
methanol in a round-bottom flask.

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-
toluenesulfonic acid.

Reaction: Heat the mixture to reflux for 4-6 hours.

Work-up: After cooling, neutralize the reaction mixture with a mild base, such as sodium
bicarbonate solution.

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over
anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can
be further purified by recrystallization to afford pure methyl 1H-pyrazolo[3,4-b]pyridine-3-
carboxylate.

2-chloro-3-acetylpyridine Hydrazine hydrate, Reflux EH-Pyrazu\0[3,4—b]pyndme-3-carb0><yllc acid Methanol, H+ catalyst, Reflux Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of methyl 1H-pyrazolo[3,4-
b]pyridine-3-carboxylate.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons of the
pyridine ring and a characteristic singlet for the methyl ester protons. Based on data for related
pyrazolo[3,4-b]pyridine derivatives, the aromatic protons typically appear in the range of 6 7.1-
8.6 ppm.[11]

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

Pyridine-H 7.1-8.6 m

O-CHs ~3.9 S

NH Broad singlet S

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

Carbon Predicted Chemical Shift (6, ppm)
C=0 (ester) ~165

Aromatic C 110 - 155

O-CHs ~52

Mass Spectrometry
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High-resolution mass spectrometry (HRMS) should confirm the molecular formula CsH7N30Ox.
The fragmentation pattern of related pyrazolo[3,4-b]pyridine-5-carboxylates often involves the
initial loss of the ethanol molecule from the ethyl ester.[12] For the methyl ester, a primary
fragmentation would likely be the loss of the methoxy group (*OCHs) or methanol.

Adduct Predicted m/z
[M+H]* 178.06111
[M+Na]* 200.04305
[M-H]~ 176.04655

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Functional Group Wavenumber (cm~2)
N-H stretch 3100 - 3300
C=0 stretch (ester) 1700 - 1725
C=N and C=C stretch 1500 - 1650
C-O stretch 1100 - 1300

Reactivity Profile

The reactivity of methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is dictated by its functional
groups: the pyrazolo[3,4-b]pyridine core and the methyl ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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